molecular formula C15H32N2O5 B13402902 (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium

(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium

Cat. No.: B13402902
M. Wt: 320.42 g/mol
InChI Key: TXFLJVHFPCDKEP-RGMNGODLSA-N
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Description

(S)-N-Boc-L-homoserine Triethylammonium Salt is a chemical compound that is often used in organic synthesis and research. It is derived from L-homoserine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group. The triethylammonium salt form enhances its solubility and stability, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-L-homoserine Triethylammonium Salt typically involves the protection of L-homoserine with a Boc group. This is achieved by reacting L-homoserine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected L-homoserine is then converted to its triethylammonium salt form by reacting it with triethylamine .

Industrial Production Methods

Industrial production of (S)-N-Boc-L-homoserine Triethylammonium Salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-L-homoserine Triethylammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields L-homoserine, while substitution reactions can yield various Boc-protected derivatives .

Scientific Research Applications

(S)-N-Boc-L-homoserine Triethylammonium Salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-Boc-L-homoserine Triethylammonium Salt involves its ability to participate in various chemical reactions due to the presence of the Boc-protected amino group. The Boc group provides steric protection, allowing selective reactions to occur at other functional sites. The triethylammonium salt form enhances solubility and stability, facilitating its use in aqueous and organic solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Boc-L-homoserine Triethylammonium Salt is unique due to its specific combination of the Boc-protected amino group and the triethylammonium salt form. This combination provides enhanced solubility, stability, and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C15H32N2O5

Molecular Weight

320.42 g/mol

IUPAC Name

(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium

InChI

InChI=1S/C9H17NO5.C6H15N/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13;1-4-7(5-2)6-3/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);4-6H2,1-3H3/t6-;/m0./s1

InChI Key

TXFLJVHFPCDKEP-RGMNGODLSA-N

Isomeric SMILES

CC[NH+](CC)CC.CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)[O-]

Canonical SMILES

CC[NH+](CC)CC.CC(C)(C)OC(=O)NC(CCO)C(=O)[O-]

Origin of Product

United States

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